molecular formula C11H6ClF3N2O B8159924 2-Chloro-5-(3-(trifluoromethoxy)phenyl)pyrimidine

2-Chloro-5-(3-(trifluoromethoxy)phenyl)pyrimidine

Cat. No.: B8159924
M. Wt: 274.62 g/mol
InChI Key: VXJJRIKJKXWEAR-UHFFFAOYSA-N
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Description

2-Chloro-5-(3-(trifluoromethoxy)phenyl)pyrimidine is an organic compound that features a pyrimidine ring substituted with a chloro group at the 2-position and a trifluoromethoxyphenyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(3-(trifluoromethoxy)phenyl)pyrimidine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(3-(trifluoromethoxy)phenyl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Chlorinating Agents: Phosphorus oxychloride (POCl3) for introducing the chloro group.

    Palladium Catalysts: Used in Suzuki-Miyaura coupling for attaching the trifluoromethoxyphenyl group.

    Oxidizing and Reducing Agents: Various agents can be used depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

2-Chloro-5-(3-(trifluoromethoxy)phenyl)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(3-(trifluoromethoxy)phenyl)pyrimidine involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets. The chloro group can participate in various biochemical reactions, potentially leading to the inhibition of specific enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-(trifluoromethyl)pyridine: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

    2-Chloro-5-(trifluoromethyl)phenylpyrimidine: Another related compound with a trifluoromethyl group at the 5-position.

Uniqueness

2-Chloro-5-(3-(trifluoromethoxy)phenyl)pyrimidine is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-chloro-5-[3-(trifluoromethoxy)phenyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClF3N2O/c12-10-16-5-8(6-17-10)7-2-1-3-9(4-7)18-11(13,14)15/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXJJRIKJKXWEAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=CN=C(N=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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